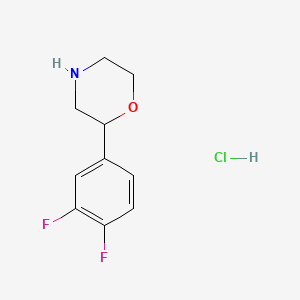

2-(3,4-Difluorophenyl)morpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10;/h1-2,5,10,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXJCTHXHJCZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855964 | |

| Record name | 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251033-05-2 | |

| Record name | 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)morpholine Hydrochloride (CAS: 1251033-05-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a synthetic compound of significant interest in the field of neuropharmacology and medicinal chemistry. The morpholine scaffold is a well-established pharmacophore known to impart favorable physicochemical and pharmacokinetic properties, enhancing the potential for central nervous system (CNS) activity. The strategic incorporation of a 3,4-difluorophenyl moiety is suggested to optimize the interaction with key biological targets, particularly the serotonin 5-HT2A receptor. This document details the synthesis, physicochemical properties, and pharmacological profile of this compound, with a focus on its potential as a modulator of serotonergic pathways. Experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a white solid organic compound. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, contributes to the compound's polarity and potential for hydrogen bonding. The difluorophenyl group significantly influences its electronic properties and lipophilicity, which can be crucial for its biological activity and ability to cross the blood-brain barrier.[1]

| Property | Value | Reference |

| CAS Number | 1251033-05-2 | [2] |

| Molecular Formula | C₁₀H₁₂ClF₂NO | [2] |

| Molecular Weight | 235.66 g/mol | [3] |

| IUPAC Name | 2-(3,4-difluorophenyl)morpholine;hydrochloride | |

| Appearance | White solid | [2] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound can be achieved through established methods for the preparation of 2-aryl-morpholines. A common and effective approach involves the cyclization of an N-substituted-2-aminoethanol derivative. The following is a generalized synthetic workflow.

General Synthetic Workflow

A plausible synthetic route involves the reaction of 2-aminoethanol with 1-bromo-2-(3,4-difluorophenyl)ethan-1-one, followed by an intramolecular cyclization and subsequent hydrochloride salt formation.

References

Physicochemical Properties of 2-(3,4-Difluorophenyl)morpholine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a substituted morpholine derivative of interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, often conferring favorable pharmacokinetic properties. The addition of a 3,4-difluorophenyl group can significantly influence the compound's lipophilicity, metabolic stability, and target engagement. This document summarizes available quantitative data, outlines general experimental protocols for its characterization, and presents a potential signaling pathway based on related compounds.

Chemical Structure and Identification

This compound is a white solid organic compound.[1] The structure consists of a morpholine ring substituted at the 2-position with a 3,4-difluorophenyl group, and it is supplied as a hydrochloride salt.

| Identifier | Value |

| IUPAC Name | 2-(3,4-difluorophenyl)morpholine;hydrochloride |

| CAS Number | 1251033-05-2[1] |

| Molecular Formula | C₁₀H₁₂ClF₂NO[1] |

| Molecular Weight | 235.66 g/mol [1][2] |

| Canonical SMILES | C1COCC(N1)C2=CC(=C(C=C2)F)F.Cl |

| InChI | InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(10-6-14-4-5-13-10)3-9(8)12;/h1-3,10,13H,4-6H2;1H |

| InChI Key | LLAYYPHHQYXVEZ-UHFFFAOYSA-N[2] |

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly available literature. The following table summarizes the available data. It is important to note that properties such as melting point, boiling point, and aqueous solubility are not readily found and would require experimental determination.

| Property | Value | Source |

| Physical State | White solid | [1] |

| LogP (calculated) | 2.75650 | [1] |

| Polar Surface Area (PSA) | 21.26 Ų | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. However, general methodologies for compounds of this class are well-established.[3][4]

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Aqueous Solubility

The equilibrium solubility of the compound can be determined by adding an excess amount of the solid to a known volume of water at a specific temperature and pH. The suspension is stirred until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique where the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is scarce, some sources suggest its utility in modulating serotonin receptors, specifically targeting 5-HT2A binding.[5] Many substituted phenylmorpholines are known to interact with monoamine transporters.[6] The following diagram illustrates a generalized signaling pathway for a 5-HT2A receptor antagonist, a potential mechanism of action for this class of compounds.

Caption: Potential mechanism of action at a serotonergic synapse.

Synthesis and Analysis Workflow

The synthesis of 2-aryl morpholines typically involves the cyclization of an appropriate amino alcohol precursor.[7] A general workflow for the synthesis and analysis of 2-(3,4-Difluorophenyl)morpholine is depicted below.

Caption: Generalized workflow for synthesis and analysis.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of neuroscience. While comprehensive experimental data on its physicochemical properties are currently lacking, this guide provides a summary of the available information and outlines standard methodologies for its characterization. Further experimental work is necessary to fully elucidate its properties and biological activity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-(3,5-Difluorophenyl)morpholine hydrochloride|CAS 1989659-28-0 [benchchem.com]

- 3. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemshuttle.com [chemshuttle.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(3,4-Difluorophenyl)morpholine Hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques and methodologies required to confirm the molecule's identity and structure.

Introduction

This compound (CAS No. 1251033-05-2) is a substituted morpholine derivative with significant potential in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation is a critical first step in any research and development pipeline. This guide outlines the standard analytical procedures for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is provided below.

| Property | Value |

| CAS Number | 1251033-05-2 |

| Molecular Formula | C₁₀H₁₂ClF₂NO |

| Molecular Weight | 235.66 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental spectra for this exact compound are not publicly available, this section presents predicted data based on the analysis of structurally similar compounds. This predicted data serves as a benchmark for researchers to compare their experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The predicted chemical shifts for this compound are presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.10 - 7.40 | m | 3H |

| Morpholine-H (C2-H) | 4.50 - 4.60 | dd | 1H |

| Morpholine-H (O-CH₂) | 3.90 - 4.10 | m | 2H |

| Morpholine-H (N-CH₂) | 3.10 - 3.30 | m | 2H |

| Morpholine-H (C3-H) | 2.90 - 3.10 | m | 2H |

| NH | 9.50 - 10.50 | br s | 2H |

3.1.2. ¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 148.0 - 152.0 (dd) |

| Aromatic C-F | 145.0 - 149.0 (dd) |

| Aromatic C | 138.0 - 140.0 (d) |

| Aromatic C-H | 122.0 - 124.0 (d) |

| Aromatic C-H | 117.0 - 119.0 (d) |

| Aromatic C-H | 115.0 - 117.0 (d) |

| Morpholine C2 | 70.0 - 72.0 |

| Morpholine C6 | 66.0 - 68.0 |

| Morpholine C3 | 48.0 - 50.0 |

| Morpholine C5 | 44.0 - 46.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For 2-(3,4-Difluorophenyl)morpholine, the protonated molecule [M+H]⁺ would be observed.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 200.09 | [C₁₀H₁₂F₂NO]⁺ | Molecular Ion (Free Base) |

| 170.08 | [C₈H₈F₂N]⁺ | Loss of CH₂O |

| 142.05 | [C₇H₆F₂N]⁺ | Loss of C₂H₄O |

| 113.04 | [C₆H₄F₂]⁺ | Difluorophenyl cation |

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of analogous 2-aryl-morpholines.[1] Researchers should optimize these conditions for their specific laboratory setup.

Synthesis of this compound

A common synthetic route to 2-aryl-morpholines involves the reaction of a substituted phenacyl bromide with an amino alcohol, followed by cyclization and salt formation.

4.1.1. Materials

-

2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

-

2-Aminoethanol

-

Triethylamine

-

Anhydrous Ethanol

-

Diethyl ether

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

4.1.2. Procedure

-

Reaction: Dissolve 2-bromo-1-(3,4-difluorophenyl)ethan-1-one in anhydrous ethanol. To this solution, add an excess of 2-aminoethanol and triethylamine.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-Difluorophenyl)morpholine free base.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

4.2.1. NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

4.2.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

MS Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and structural analysis of this compound.

Caption: Generalized synthetic workflow for this compound.

Caption: Analytical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical step in its application in drug discovery and development. The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for confirming the molecular structure. The generalized experimental protocols and predicted spectral data presented in this guide offer a valuable resource for researchers working with this and related compounds. It is imperative that experimental data be carefully compared with predicted values to ensure the unambiguous identification of the target molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Difluorophenyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a fluorinated morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in pharmaceutical development, and the introduction of a 3,4-difluorophenyl moiety can significantly influence the compound's pharmacological properties. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for the structural elucidation and purity assessment of the title compound. Additionally, potential biological signaling pathways that may be modulated by this class of compounds are discussed.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1251033-05-2 | [1] |

| Molecular Formula | C₁₀H₁₂ClF₂NO | [1] |

| Molecular Weight | 235.66 g/mol | [1] |

| Appearance | White solid (predicted) | [1] |

| Purity | ≥97% (typical for commercial samples) |

Synthesis of this compound

A proposed synthetic pathway for this compound is outlined below. The synthesis commences with the preparation of the key intermediate, 2-amino-1-(3,4-difluorophenyl)ethanol, followed by cyclization to form the morpholine ring and subsequent conversion to the hydrochloride salt.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

This key chiral intermediate can be synthesized via the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.[2][3] A practical method involves the use of a ketoreductase (KRED) for high enantioselectivity.[2]

-

Materials: 2-chloro-1-(3,4-difluorophenyl)ethanone, ketoreductase (e.g., KRED-P1-B02), glucose, NADP+, buffer (e.g., potassium phosphate), and an organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

In a reaction vessel, dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in a suitable buffer.

-

Add glucose, NADP+, and the ketoreductase.

-

Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.

-

Monitor the reaction progress by HPLC until the starting material is consumed.

-

Upon completion, extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.

-

Step 2: Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol

The chloro group of the intermediate is displaced with an amino group.

-

Materials: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, aqueous ammonia, and a suitable solvent like methanol.

-

Procedure:

-

Dissolve (S)-2-chloro-1-(3,4-difluorophenyl)ethanol in methanol in a pressure vessel.

-

Add a concentrated solution of aqueous ammonia.

-

Seal the vessel and heat the reaction mixture (e.g., to 80-100 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by column chromatography.

-

Step 3: Synthesis of 2-(3,4-Difluorophenyl)morpholine

The morpholine ring is formed via cyclization of the amino alcohol with a two-carbon electrophile.

-

Materials: 2-Amino-1-(3,4-difluorophenyl)ethanol, 1,2-dibromoethane, a base (e.g., potassium carbonate), and a solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of 2-amino-1-(3,4-difluorophenyl)ethanol in the chosen solvent, add the base.

-

Add 1,2-dibromoethane dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 4: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve stability and handling.

-

Materials: 2-(3,4-Difluorophenyl)morpholine, diethyl ether, and a solution of hydrochloric acid in diethyl ether.

-

Procedure:

-

Dissolve the purified 2-(3,4-difluorophenyl)morpholine in diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Predicted ¹H and ¹³C NMR data are presented in Tables 2 and 3, based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.4-7.6 | m | Aromatic protons |

| ~4.8-5.0 | dd | H-2 |

| ~4.1-4.3 | m | H-6 (equatorial) |

| ~3.8-4.0 | m | H-3 (equatorial) |

| ~3.5-3.7 | m | H-5 (axial) |

| ~3.2-3.4 | m | H-6 (axial) |

| ~3.0-3.2 | m | H-3 (axial) |

| ~2.8-3.0 | m | H-5 (equatorial) |

Table 3: Predicted ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-153 (dd, J ≈ 250, 13 Hz) | C-F |

| ~148-151 (dd, J ≈ 248, 13 Hz) | C-F |

| ~135-137 (dd, J ≈ 7, 4 Hz) | Aromatic C |

| ~123-125 (d, J ≈ 3 Hz) | Aromatic CH |

| ~118-120 (d, J ≈ 18 Hz) | Aromatic CH |

| ~116-118 (d, J ≈ 18 Hz) | Aromatic CH |

| ~75-77 | C-2 |

| ~65-67 | C-6 |

| ~50-52 | C-3 |

| ~45-47 | C-5 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Ion: [M+H]⁺ for the free base at m/z ≈ 200.08.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3000-3100 | Aromatic C-H stretch |

| 2850-3000 | Aliphatic C-H stretch |

| 2400-2800 | N-H stretch (amine salt) |

| 1500-1600 | C=C stretch (aromatic) |

| 1200-1300 | C-F stretch |

| 1100-1150 | C-O-C stretch (ether) |

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol for HPLC Analysis:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Purity Assessment: The purity is determined by the peak area percentage of the main component.

Potential Signaling Pathways

Derivatives of 2-phenylmorpholine have been investigated for their activity on various biological targets. The 3,4-difluorophenyl substitution in the title compound suggests potential interactions with pathways known to be modulated by similar structures.

PI3K/Akt/mTOR Signaling Pathway

The morpholine ring is a common feature in many inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6][7][8] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is implicated in various cancers.[4][5]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Serotonin Receptor Modulation

Phenylmorpholine derivatives are known to interact with monoamine transporters and receptors. The presence of the difluorophenyl group may confer activity at serotonin (5-HT) receptors.[9] Modulation of serotonin pathways is a key mechanism for many drugs targeting central nervous system disorders.

Caption: Potential modulation of serotonergic signaling.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable path to obtaining this compound, and the detailed characterization protocols will ensure its structural integrity and purity. The discussion of potential signaling pathways provides a starting point for investigating the pharmacological profile of this and related molecules. Further research is warranted to explore the specific biological activities and therapeutic potential of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)morpholine Hydrochloride: A Putative Serotonin 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)morpholine hydrochloride (CAS No. 1251033-05-2), a heterocyclic compound of interest in pharmaceutical research and development. While specific data on its discovery and a detailed pharmacological profile are not extensively documented in publicly available literature, this guide synthesizes the available information regarding its chemical properties, potential mechanism of action as a serotonin 5-HT2A receptor antagonist, and generalized experimental protocols for its synthesis and evaluation. This document is intended to serve as a foundational resource for researchers investigating this and related compounds.

Introduction and Background

This compound is a substituted morpholine derivative that has been identified as a potential modulator of the serotonin receptor system.[1] The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[2] The introduction of a 3,4-difluorophenyl moiety can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for therapeutic development, particularly in the area of neuroscience.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-difluorophenyl)morpholine;hydrochloride | [3] |

| CAS Number | 1251033-05-2 | [4] |

| Molecular Formula | C₁₀H₁₂ClF₂NO | [4] |

| Molecular Weight | 235.66 g/mol | [3] |

| Appearance | White solid | [4] |

| Canonical SMILES | C1COCC(N1)C2=CC(=C(C=C2)F)F.Cl | [3] |

| InChI Key | YWXJCTHXHJCZPY-UHFFFAOYSA-N | [3] |

Table 1: Chemical and Physical Properties

Synthesis

A specific, detailed synthesis protocol for this compound is not explicitly described in the readily available scientific literature. However, a Hungarian patent (HU219458B) describes the synthesis of a closely related compound, (2S, 3S, 5R)-2-(3,4-Difluorophenyl)-3,5-dimethylmorpholine hydrochloride.[5] This suggests a potential synthetic route that could be adapted for the target compound.

Generalized methods for the synthesis of 2-aryl morpholines typically involve the cyclization of an N-(2-hydroxyethyl)amino alcohol precursor or the reaction of a substituted 2-aminoethanol with an appropriately substituted phenacyl bromide.

General Experimental Workflow for the Synthesis of 2-Aryl Morpholines

The following diagram outlines a generalized workflow for the synthesis of 2-aryl morpholines, which could be adapted for the synthesis of 2-(3,4-Difluorophenyl)morpholine.

Proposed Mechanism of Action: 5-HT2A Receptor Antagonism

Available information suggests that this compound is a modulator of the serotonin 5-HT2A receptor, with the 3,4-difluoro substitution pattern potentially optimizing its binding to this target.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is a key target for a variety of therapeutics, including atypical antipsychotics.[6]

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor primarily signals through two main pathways upon activation: the canonical Gq/11 pathway and the non-canonical β-arrestin pathway.

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[6]

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the 5-HT2A receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization. Importantly, β-arrestins can also act as scaffolds for other signaling proteins, initiating a G protein-independent wave of signaling.[7]

Experimental Protocols for Pharmacological Evaluation

To characterize the interaction of this compound with the 5-HT2A receptor, a series of in vitro assays can be employed. The following are generalized protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the 5-HT2A receptor.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀) and to calculate the inhibitory constant (Ki).

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin (a commonly used 5-HT2A antagonist radioligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the receptor membranes, [³H]Ketanserin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with cold wash buffer.

-

Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gq/11-Mediated Calcium Mobilization Assay

This functional assay measures the ability of the test compound to antagonize agonist-induced calcium release.

Objective: To determine the potency of the test compound in inhibiting the Gq/11 signaling pathway.

Materials:

-

Cells: A cell line stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive dye: Fluo-4 AM or a similar indicator.

-

Agonist: Serotonin or another 5-HT2A agonist.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of the test compound and incubate.

-

Stimulate the cells with a fixed concentration of the 5-HT2A agonist (typically the EC₈₀).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

β-Arrestin Recruitment Assay

This assay measures the ability of the test compound to modulate agonist-induced recruitment of β-arrestin to the 5-HT2A receptor.

Objective: To determine if the test compound affects the interaction between the 5-HT2A receptor and β-arrestin.

Materials:

-

A cell line co-expressing the 5-HT2A receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using enzyme fragment complementation technology).

-

Agonist: Serotonin or another 5-HT2A agonist.

-

Test Compound: this compound.

-

Substrate for the reporter enzyme.

Procedure:

-

Plate the cells in a 96-well plate.

-

Add varying concentrations of the test compound and incubate.

-

Add a fixed concentration of the 5-HT2A agonist.

-

Incubate to allow for β-arrestin recruitment.

-

Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence).

-

Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC₅₀.

Data Presentation

As specific quantitative pharmacological data for this compound is not publicly available, a placeholder table is provided below to illustrate how such data should be structured for clear comparison. Researchers are encouraged to populate this table with their own experimental findings.

| Assay | Parameter | Value (nM) |

| Radioligand Binding Assay | Ki (vs. [³H]Ketanserin) | Data not available |

| Calcium Mobilization Assay | IC₅₀ (vs. Serotonin) | Data not available |

| β-Arrestin Recruitment Assay | IC₅₀ (vs. Serotonin) | Data not available |

Table 2: Pharmacological Profile of this compound at the 5-HT2A Receptor

Conclusion

This compound is a compound with potential as a serotonin 5-HT2A receptor antagonist. While its discovery and detailed pharmacological profile remain to be fully elucidated in the public domain, this guide provides a framework for its synthesis and evaluation based on established methodologies for similar compounds. The provided experimental protocols and diagrams of the relevant signaling pathways offer a starting point for researchers to investigate the therapeutic potential of this and other novel morpholine derivatives. Further research is warranted to determine the specific binding affinities, functional potencies, and potential for biased agonism of this compound, which will be crucial in understanding its full pharmacological profile and potential clinical applications.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. mdpi.com [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide for Researchers

Introduction: The morpholine ring, a simple six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a vast array of biologically active compounds. This in-depth technical guide explores the diverse pharmacological activities of morpholine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of this versatile chemical entity.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival.

Data Presentation: Anticancer Activity of Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Mechanism of Action |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | Colchicine | - | G1 phase cell cycle arrest, Apoptosis |

| MCF-7 (Breast) | 6.44 ± 0.29 | ||||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | ||||

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | Colchicine | - | G1 phase cell cycle arrest, Apoptosis |

| MCF-7 (Breast) | 3.15 ± 0.23 | ||||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | ||||

| Compound 5h | HT-29 (Colon) | 3.103 ± 0.979 | Sorafenib | - | VEGFR-2 Inhibition |

| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | - | - | Topoisomerase II Inhibition |

| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | - | - | Topoisomerase II Inhibition |

Data sourced from multiple studies investigating the anticancer properties of morpholine-substituted quinazolines and other derivatives.[1][2]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

Caption: VEGFR-2 signaling pathway and inhibition by morpholine derivatives.

Antibacterial Activity

Morpholine derivatives have emerged as promising antibacterial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Data Presentation: Antibacterial Activity of Morpholine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | - | - |

| Compound 12 | Mycobacterium smegmatis | 15.6 | - | - |

| Compound 8 | Various Gram-positive & Gram-negative | - | - | - |

| Compound 21 | Pseudomonas aeruginosa | - | Ciprofloxacin | - |

| Compound 23 | Bacillus subtilis | - | Ciprofloxacin | - |

| Compound 24 | Vibrio cholerae, P. aeruginosa | 6.25-200 | Ciprofloxacin | - |

| Compound 26 | S. aureus, B. subtilis | - | Ciprofloxacin | - |

| Compound 27 | B. subtilis, E. coli | - | Ciprofloxacin | - |

| Compound 28 | Various bacterial strains | - | Ciprofloxacin | - |

Data compiled from studies on various morpholine-containing compounds.[3][4][5]

Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: Prepare two-fold serial dilutions of the morpholine derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Caption: Experimental workflow for MIC determination via broth microdilution.

Antifungal Activity

Certain morpholine derivatives, such as amorolfine, are established antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Data Presentation: Antifungal Activity of Morpholine Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Compound |

| Sila-analogue 24 | Candida albicans | 0.25-0.5 | 0.5-1 | Fluconazole |

| Cryptococcus neoformans | 0.125 | 0.25 | ||

| Aspergillus niger | 1 | 2 | ||

| Amorolfine | Various Dermatophytes | 0.005-0.2 | - | - |

| Sporothrix schenckii | 0.5 | - | - | |

| Compound 20 | Aspergillus flavus, Rhizopus | 6.25-200 | - | Fluconazole |

| Compound 25 | Various fungal strains | 6.25-200 | - | Fluconazole |

Data from studies on sila-morpholine analogues and other morpholine derivatives.[3][6][7]

Experimental Protocols

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.

-

Drug Dilution: Prepare serial dilutions of the morpholine derivative in a 96-well microtiter plate using a standardized medium like RPMI-1640.

-

Inoculation: Inoculate the wells with the fungal suspension.

-

Incubation: Incubate the plates under specific conditions (temperature and duration) as recommended for the particular fungal species.

-

MIC and MFC Determination: The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction compared to the control). To determine the Minimum Fungicidal Concentration (MFC), an aliquot from wells showing no growth is subcultured onto agar plates. The MFC is the lowest drug concentration from which no colonies grow.

Mandatory Visualization

Caption: Inhibition of ergosterol biosynthesis by morpholine antifungals.[8][9][10][11][12]

Anti-inflammatory Activity

Morpholine derivatives have shown promise as anti-inflammatory agents, often by targeting key inflammatory mediators and signaling pathways.

Data Presentation: Anti-inflammatory Activity of Morpholine Derivatives

| Compound ID | Assay | IC50 | Reference Compound |

| Compound 3k | iNOS Inhibition | 0.22 ± 0.02 mM | Dexamethasone |

| Compound 5c | iNOS Inhibition | 0.12 ± 0.00 mM | Dexamethasone |

| Compound 2 | CFA-induced inflammatory hyperalgesia (in vivo) | ED50 = 1.097 mg/kg | GW405833 |

Data from studies on morpholine-capped β-lactams and indole derivatives.[13][14][15]

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the production of prostaglandins.

-

Enzyme and Substrate Preparation: Prepare purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzyme with various concentrations of the morpholine derivative or a control inhibitor (e.g., indomethacin).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 value for each COX isoenzyme.

Mandatory Visualization

Caption: The NF-κB signaling pathway in inflammation.[16][17][18][19][20]

Antidepressant Activity

Several approved antidepressant drugs contain a morpholine scaffold, and novel derivatives continue to be explored for their potential in treating depressive disorders.

Experimental Protocols

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.

-

Pre-test Session: On the first day, place the animal (mouse or rat) in a cylinder of water from which it cannot escape for a 15-minute period.

-

Drug Administration: Administer the morpholine derivative or a control vehicle at a specified time before the test session.

-

Test Session: On the second day, place the animal back in the water cylinder for a 5- or 6-minute session.

-

Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Data Analysis: Compare the immobility time between the treated and control groups.

Mandatory Visualization

Caption: Workflow of the Forced Swim Test for antidepressant screening.[21][22][23][24][25]

Other Notable Biological Activities

The versatility of the morpholine scaffold extends to a range of other therapeutic areas:

-

Antiviral Activity: Morpholine derivatives are being investigated for their ability to inhibit viral entry and replication. The Plaque Reduction Assay is a key in vitro method to evaluate antiviral efficacy, where a reduction in the number of viral plaques in a cell monolayer indicates antiviral activity.[26][27][28][29][30]

-

Antimalarial Activity: Novel morpholine-containing compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria. The SYBR Green I-based fluorescence assay is a common method to assess the in vitro antiplasmodial activity by measuring parasite proliferation.

-

Antidiabetic Activity: Certain morpholine derivatives act as inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4) , which are important targets in the management of type 2 diabetes.

-

Antitubercular Activity: Morpholine derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against this bacterium.[31][32][33][34][35]

The morpholine moiety is undeniably a privileged structure in drug discovery, contributing to a wide spectrum of biological activities. The examples and data presented in this guide highlight the significant potential of morpholine derivatives in developing novel therapeutics for a multitude of diseases. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in their efforts to design and evaluate the next generation of morpholine-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [In vitro action spectrum of a new antifungal agent derived from morpholine: amorolfin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 13. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. animal.research.wvu.edu [animal.research.wvu.edu]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 29. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 31. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 34. brieflands.com [brieflands.com]

- 35. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)morpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] The addition of a 3,4-difluorophenyl moiety can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a candidate for investigation in various therapeutic areas. This document details the compound's chemical identity, physicochemical properties, and potential mechanisms of action, with a focus on its likely interaction with serotonin receptors. Detailed experimental protocols for its synthesis and characterization are provided, alongside graphical representations of workflows and signaling pathways to support further research and development.

Chemical Identification and Physicochemical Properties

The compound is chemically identified as this compound. It is a white solid that is widely used in pharmaceutical research and development.[4] The hydrochloride salt form generally offers improved stability and handling characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(3,4-difluorophenyl)morpholine;hydrochloride |

| CAS Number | 1251033-05-2 |

| Molecular Formula | C₁₀H₁₂ClF₂NO[5] |

| Molecular Weight | 235.66 g/mol [5] |

| Canonical SMILES | C1COC(CN1)C2=CC(=C(C=C2)F)F.Cl |

| InChI Key | VPRWAYIZWAKYTD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of 2-(3,4-Difluorophenyl)morpholine

| Property | Value | Notes |

| Physical State | Solid[4] | Data for hydrochloride salt. |

| XlogP (Predicted) | 1.5 | Prediction for the free base.[6] |

| Hydrogen Bond Donors | 1 | Prediction for the free base. |

| Hydrogen Bond Acceptors | 2 | Prediction for the free base. |

| Boiling Point | Data not publicly available | |

| Melting Point | Data not publicly available | |

| Solubility | Data not publicly available |

Potential Pharmacological Activity

While specific quantitative pharmacological data for this compound is not extensively documented in publicly available literature, the chemical structure suggests a likely interaction with monoamine systems.

Serotonin Receptor Modulation

Fluorophenyl morpholine compounds are noted for their potential as serotonin receptor modulators. The 3,4-difluoro substitution on the phenyl ring, combined with the morpholine core, is suggested to optimize binding to the 5-HT₂A receptor. Serotonin (5-HT) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, are critical targets in the central nervous system that modulate a wide range of neurological processes, including mood, cognition, and impulse control. Modulation of these receptors is a key mechanism for many therapeutic agents used in treating psychiatric disorders.

Table 3: Pharmacological Data

| Target | Assay Type | Bioactivity (IC₅₀/Kᵢ) | Notes |

| Human 5-HT₂A Receptor | Binding/Functional Assay | Data not publicly available | Activity is inferred from structurally related compounds. |

| Monoamine Transporters (DAT, NET, SERT) | Uptake/Binding Assay | Data not publicly available | Phenylmorpholine class is known to interact with these transporters. |

Note: The table above reflects the absence of specific, publicly available quantitative bioactivity data for this compound. It serves as a template for future experimental findings.

Proposed Signaling Pathway

The interaction of a 2-(3,4-Difluorophenyl)morpholine-like compound with the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), would likely initiate a downstream signaling cascade. The 5-HT₂A receptor is primarily coupled to the Gq alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately modulating neuronal excitability.

Caption: Proposed 5-HT₂A receptor signaling pathway.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis and analysis of structurally similar 2-aryl morpholine compounds and may require optimization for this compound.

Synthesis of this compound

A common and effective method for synthesizing 2-aryl-morpholines involves the reaction of a phenacyl bromide with an amino alcohol, followed by cyclization and salt formation.

Materials and Reagents:

-

2-Bromo-1-(3,4-difluorophenyl)ethanone

-

2-Aminoethanol (Ethanolamine)

-

Triethylamine (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (eluents)

-

Hydrochloric acid (ethereal solution)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(3,4-difluorophenyl)ethanone (1.0 eq) in ethanol.

-

Addition of Reactants: To the stirred solution, add 2-aminoethanol (approx. 3.0 eq) followed by the dropwise addition of triethylamine (approx. 2.0 eq) at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3,4-Difluorophenyl)morpholine free base.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a 1N solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 4: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the proton (¹H NMR) and carbon (¹³C NMR) framework. | Characteristic shifts for aromatic, morpholine, and methine protons. Splitting patterns consistent with the 3,4-difluoro substitution. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the free base (C₁₀H₁₁F₂NO). |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Peaks corresponding to N-H stretching (amine), C-O-C stretching (ether), and C-F stretching (aryl fluoride). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity of the final compound. |

| Melting Point Analysis | Confirmation of identity and purity of the crystalline salt. | A sharp and defined melting range. |

Conclusion

This compound is a compound with significant potential in medicinal chemistry, primarily due to its structural similarity to known serotonin receptor modulators. The morpholine core provides a favorable scaffold for drug design, while the difluorophenyl group can enhance target binding and improve pharmacokinetic properties. Although quantitative biological data for this specific molecule is sparse in the public domain, the synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization. Further investigation into its pharmacological profile is warranted to elucidate its specific biological activities and explore its potential as a novel therapeutic agent.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound - CAS:1251033-05-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - 2-(3,4-difluorophenyl)morpholine (C10H11F2NO) [pubchemlite.lcsb.uni.lu]

Navigating the Physicochemical Landscape of 2-(3,4-Difluorophenyl)morpholine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a compound of interest in pharmaceutical research and development. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on its chemical structure and data from analogous compounds. It also details generalized experimental protocols for determining these crucial parameters, offering a foundational framework for laboratory investigation.

Core Physicochemical Properties

This compound is a white solid organic compound.[1] Its structure, featuring a morpholine ring, a difluorophenyl group, and a hydrochloride salt, suggests specific behaviors in various environments. The morpholine moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[2] The difluorophenyl group can influence the molecule's lipophilicity, electronic properties, and metabolic stability, while the hydrochloride salt form generally enhances stability and aqueous solubility.[3]

Table 1: General Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 1251033-05-2 | [1][4][5] |

| Molecular Formula | C₁₀H₁₂ClF₂NO | [1][4][5] |

| Molecular Weight | 235.66 g/mol | [4][5] |

| Appearance | White solid | [1] |

| Storage | Sealed in a dry place at room temperature | [5] |

Solubility Profile

The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. The presence of the morpholine nitrogen and the hydrochloride salt suggests that this compound will exhibit pH-dependent aqueous solubility. As a salt of a weak base, it is expected to be more soluble in acidic to neutral aqueous solutions. The difluorophenyl group, however, adds a lipophilic character, which may influence its solubility in organic solvents.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (pH-dependent) | Higher solubility at lower pH | The hydrochloride salt will be fully ionized at acidic pH, increasing interaction with polar water molecules. |

| Phosphate-Buffered Saline (PBS) | Moderate to High | Expected to be soluble due to the physiological pH and presence of ions. |

| Ethanol/Methanol | Soluble | Polar protic solvents are likely to dissolve the compound due to hydrogen bonding and dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for organic compounds in drug discovery. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The polarity of the hydrochloride salt may limit solubility in non-polar organic solvents. |

Note: The data in this table is predicted based on chemical principles and data for similar compounds. Experimental verification is required.

Stability Characteristics

The stability of a pharmaceutical compound under various conditions is essential for its development, formulation, and storage. The hydrochloride salt form of 2-(3,4-Difluorophenyl)morpholine is anticipated to provide good solid-state stability.[3] However, like many amine-containing compounds, it may be susceptible to degradation under specific conditions in solution.

Table 3: Potential Stability Considerations

| Condition | Potential for Degradation | Notes |

| pH | Potential for degradation at extreme pH values. | Strong acidic or basic conditions could potentially lead to hydrolysis or other reactions. |

| Temperature | Stable at room temperature.[5] | High temperatures should be avoided to prevent thermal decomposition. |

| Light | Photostability should be evaluated. | Aromatic systems can sometimes be susceptible to photodegradation. |

| Oxidation | Potential for oxidation at the morpholine nitrogen. | The presence of oxidizing agents could lead to the formation of N-oxides. |

Note: This table outlines potential stability liabilities that should be investigated experimentally.

Experimental Protocols

To definitively determine the solubility and stability of this compound, standardized experimental protocols should be employed. Below are generalized methodologies that can be adapted for this purpose.

Solubility Determination Workflow

A common method for determining thermodynamic solubility is the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment Workflow

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

Caption: Workflow for Forced Degradation (Stability) Study.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard technique for the quantification of small molecules. For stability studies, mass spectrometry (MS) detection is invaluable for identifying degradation products. Gas chromatography (GC) could also be a viable analytical technique.[6]

General HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its investigation. Based on its chemical structure, it is predicted to be a stable solid with pH-dependent aqueous solubility. The provided experimental workflows and analytical considerations offer a starting point for researchers to generate the empirical data necessary to advance the development of this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for 2-(3,4-Difluorophenyl)morpholine hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(3,4-Difluorophenyl)morpholine hydrochloride is a substituted phenylmorpholine derivative with potential applications in drug discovery and medicinal chemistry. The morpholine scaffold is a privileged structure in pharmacology, known to impart favorable pharmacokinetic properties.[1] The addition of a difluorophenyl group can significantly modulate a compound's bioactivity. While specific data for this compound is limited in public literature, compounds sharing this structural motif have shown activity as modulators of monoamine transporters and inhibitors of critical cell signaling pathways.[2][3] Phenylmorpholine derivatives are known to act as monoamine neurotransmitter reuptake inhibitors, targeting transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][4] Additionally, the morpholine ring is a key component in compounds designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][5]

These application notes provide a framework for the in vitro characterization of this compound, presenting detailed protocols for assays relevant to its potential mechanisms of action.

Data Presentation

The following tables summarize hypothetical, representative data for the in vitro activities of this compound. This data is intended to serve as an example for researchers to compare their own findings.

Table 1: Monoamine Transporter Binding Affinity

| Target | Radioligand | Ki (nM) [Hypothetical] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 125 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 85 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 250 |

Table 2: Monoamine Reuptake Inhibition

| Assay | IC₅₀ (nM) [Hypothetical] |

| Dopamine Uptake Inhibition | 150 |

| Serotonin Uptake Inhibition | 100 |

| Norepinephrine Uptake Inhibition | 300 |

Table 3: In Vitro Cytotoxicity

| Cell Line | Assay | IC₅₀ (µM) [Hypothetical] |

| A549 (Lung Carcinoma) | MTT Assay (72h) | 15.5 |

| MCF-7 (Breast Cancer) | MTT Assay (72h) | 22.0 |

Table 4: PI3K/Akt Pathway Inhibition

| Cell Line | Endpoint | IC₅₀ (µM) [Hypothetical] |

| A549 | p-Akt (Ser473) Inhibition | 8.2 |

Visualizations

Caption: Proposed mechanism of monoamine reuptake inhibition.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Caption: General experimental workflow for in vitro screening.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of this compound to displace a known radiolabeled ligand from DAT or SERT.[6][7]

Materials:

-

HEK293 cells stably expressing human DAT (hDAT) or SERT (hSERT).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT.[6]

-

Non-specific binding control: Benztropine for DAT, Fluoxetine for SERT.

-

This compound.

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture hDAT or hSERT expressing cells to confluency.

-

Harvest cells, wash with ice-cold PBS, and centrifuge.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[7]

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, combine in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (e.g., 10 µM Benztropine).

-

50 µL of this compound at various concentrations.

-

-

Add 50 µL of radioligand diluted in assay buffer to all wells (final concentration at or near its Kd).

-

Add 100 µL of the membrane preparation (10-20 µg protein) to initiate the reaction.

-

-

Incubation and Filtration:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters 3-4 times with ice-cold assay buffer.

-

-

Data Acquisition and Analysis:

-

Dry the filter plate, add scintillation cocktail to each well, and count radioactivity.

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

-

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses the effect of the compound on cell metabolic activity, serving as an indicator of cytotoxicity.[3]

Materials:

-

Cancer cell line (e.g., A549).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well microplates.

-

Microplate reader (570 nm).

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment: